molecular formula C14H12F3NO3S B2446270 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide CAS No. 670271-91-7

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Cat. No.: B2446270
CAS No.: 670271-91-7
M. Wt: 331.31
InChI Key: YHDFCWXJGJCEGM-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is an organic compound that features a methoxy group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
  • 3-methoxy-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide
  • 3-methoxy-N-(3-(difluoromethyl)phenyl)benzenesulfonamide

Uniqueness

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

3-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3S/c1-21-12-6-3-7-13(9-12)22(19,20)18-11-5-2-4-10(8-11)14(15,16)17/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFCWXJGJCEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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